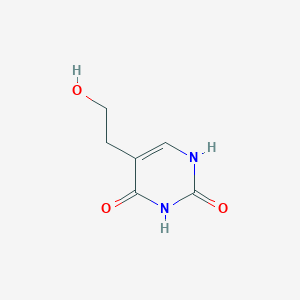

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOACKBYPVACH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326450 |

Source

|

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23956-12-9 |

Source

|

| Record name | 23956-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document outlines a validated synthetic pathway, complete with detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 5-(2-hydroxyethyl)uracil, is a modified nucleobase that has been explored as a component of various antiviral and anticancer nucleoside analogs. The introduction of the hydroxyethyl group at the C5 position of the uracil ring can influence the molecule's biological activity, metabolic stability, and interaction with target enzymes. Accurate and efficient synthesis of this core moiety is therefore crucial for the development of novel therapeutics.

Synthetic Pathway

The most well-documented and efficient synthesis of this compound proceeds via a two-step process starting from readily available starting materials: γ-butyrolactone and urea. This pathway involves the formation of a key intermediate, α-(1-carbamyliminomethylene)-γ-butyrolactone, which then undergoes a base-catalyzed rearrangement and cyclization to yield the target compound.

Experimental Protocols

The following experimental protocols are based on the procedures reported by Cetina, et al.[1].

Step 1: Synthesis of α-(1-Carbamyliminomethylene)-γ-butyrolactone (Intermediate 2)

The synthesis of the intermediate involves the reaction of the sodium derivative of γ-butyrolactone with urea. The sodium derivative is prepared by reacting γ-butyrolactone with methyl formate in the presence of sodium methoxide[1]. This is subsequently reacted with urea under acidic conditions to yield α-(1-carbamyliminomethylene)-γ-butyrolactone[1].

Step 2: Synthesis of this compound (Target Compound 3)

To a solution of sodium ethoxide (0.277 g, 4 mmol) in absolute ethanol (20 mL), α-(1-carbamyliminomethylene)-γ-butyrolactone (1.7 g, 0.01 mol) is added. The reaction mixture is then heated to reflux for 6 hours. During this time, the product precipitates out of the solution. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and the solution is acidified to a pH of 3. The precipitated product, this compound, is collected by filtration, washed with ethanol, and dried under vacuum[1].

Data Presentation

The following table summarizes the quantitative data for the key cyclization step in the synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Volume (mL) | Catalyst | Amount (g) | Moles (mmol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-(1-Carbamyliminomethylene)-γ-butyrolactone | 156.14 | 1.7 | 10 | Absolute Ethanol | 20 | Sodium Ethoxide | 0.277 | 4 | Reflux | 6 | 91.2 | [1] |

Experimental Workflow Visualization

The workflow for the synthesis of the target compound from the prepared intermediate is outlined below.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable building block for further investigation in drug discovery and development. The provided data and visualizations are intended to aid in the successful replication and understanding of the synthetic process.

References

The Discovery and History of 5-(2-hydroxyethyl)uracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-(2-hydroxyethyl)uracil, a pyrimidine derivative. While its initial synthesis was reported in the early 1970s, dedicated research on its specific biological roles and mechanisms of action remains limited. This document consolidates the available information, including its synthesis, chemical properties, and the broader context of 5-substituted uracil derivatives in medicinal chemistry. It aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Introduction

The study of modified nucleobases is a cornerstone of medicinal chemistry and chemical biology. Alterations to the canonical structures of purines and pyrimidines can profoundly impact their biological activity, leading to the development of antiviral, anticancer, and other therapeutic agents. The uracil scaffold, in particular, has been a fertile ground for synthetic modification, with substitutions at the C5 position yielding a diverse array of compounds with significant biological properties.

This guide focuses on 5-(2-hydroxyethyl)uracil, a less-explored member of the 5-substituted uracil family. While its close relative, 5-hydroxymethyluracil, has been extensively studied as a product of DNA damage and a potential epigenetic marker, the history and biological significance of 5-(2-hydroxyethyl)uracil are not as well-documented. This document aims to collate the existing knowledge surrounding its discovery and synthesis, providing a detailed technical foundation for future research.

Discovery and Historical Context

The first documented synthesis of 5-(2-hydroxyethyl)uracil appears in a 1973 paper by John D. Fissekis and Frederick Sweet, published in The Journal of Organic Chemistry.[1][2] Their work focused on the chemistry of 5-(2-hydroxyalkyl)uracil derivatives as part of a broader investigation into 5-substituted pyrimidines. The primary motivation for their research was the observation that pyrimidines with lipophilic substituents at the 5-position exhibited notable biological activity.[2]

Fissekis and Sweet's 1973 publication laid the groundwork for the synthesis of not only 5-(2-hydroxyethyl)uracil but also its conversion to other derivatives, such as 5-vinyluracil.[1][2] This early work was situated within a larger effort by the medicinal chemistry community to explore the structure-activity relationships of modified nucleobases, a field that had already yielded important drugs like 5-fluorouracil.[3]

While the initial synthesis was clearly described, the subsequent decades have seen limited specific investigation into the unique biological roles of 5-(2-hydroxyethyl)uracil itself. Much of the research on related compounds has focused on derivatives with more pronounced antiviral or anticancer activities.

Physicochemical Properties

Quantitative data specifically for 5-(2-hydroxyethyl)uracil is not extensively tabulated in the literature. However, its basic physicochemical properties can be compiled from available chemical databases and related publications.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | SpectraBase |

| Molecular Weight | 156.14 g/mol | SpectraBase |

| CAS Number | 23956-12-9 | - |

| Appearance | Solid (predicted) | - |

| InChI | InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | SpectraBase |

| InChIKey | WVOOACKBYPVACH-UHFFFAOYSA-N | SpectraBase |

| SMILES | O=c1[nH]c(c(CO)c[nH]1)=O | - |

Note: Some properties are predicted based on the chemical structure and have not been experimentally determined in published literature.

Experimental Protocols

The seminal work by Fissekis and Sweet provides the foundational experimental protocol for the synthesis of 5-(2-hydroxyethyl)uracil.

Synthesis of 5-(2-hydroxyethyl)uracil

Principle: The synthesis involves the condensation of a urea derivative with a formylated γ-butyrolactone, followed by cyclization to yield the hydroxyethyluracil.[2]

Materials:

-

γ-butyrolactone

-

Methyl formate

-

Urea derivative

-

Methanesulfonyl chloride

-

Pyridine

Procedure (as inferred from related syntheses):

-

Formylation of γ-butyrolactone: γ-butyrolactone is formylated using methyl formate to produce a sodium salt intermediate.

-

Condensation and Cyclization: The resulting intermediate is reacted with a urea derivative, leading to the cyclization and formation of 5-(2-hydroxyethyl)uracil.

-

Purification: The crude product is purified, likely through recrystallization, to yield the final compound.

A detailed, step-by-step protocol with specific quantities and reaction conditions would require access to the full text of the original 1973 publication by Fissekis and Sweet.

Synthesis of 5-Vinyluracil from 5-(2-hydroxyethyl)uracil

Principle: 5-(2-hydroxyethyl)uracil can be converted to 5-vinyluracil via the formation of a mesylate or tosylate intermediate, followed by elimination.[1][2]

Materials:

-

5-(2-hydroxyethyl)uracil

-

Methanesulfonyl chloride or p-toluenesulfonyl chloride

-

Base (e.g., triethylamine)

-

Solvent (e.g., pyridine)

Procedure:

-

Mesylation/Tosylation: The hydroxyl group of 5-(2-hydroxyethyl)uracil is reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester.

-

Elimination: The sulfonate ester undergoes an elimination reaction, facilitated by a base, to yield 5-vinyluracil.

-

Purification: The product is purified using standard techniques such as chromatography.

Biological Activity and Signaling Pathways

Specific research on the biological activity and signaling pathways directly modulated by 5-(2-hydroxyethyl)uracil is scarce. However, the broader class of 5-substituted uracil derivatives has been extensively studied, providing a framework for potential areas of investigation.

Many 5-substituted uracils exhibit antiviral activity, often by targeting viral enzymes involved in nucleic acid synthesis, such as thymidine kinase or DNA polymerase.[4] Some derivatives have also shown anticancer properties.[3]

Given the structural similarity to other 5-substituted uracils, it is plausible that 5-(2-hydroxyethyl)uracil could interact with enzymes of the pyrimidine metabolism pathway. However, without specific experimental data, any proposed mechanism of action remains speculative.

The diagram below illustrates a generalized pathway for the synthesis of 5-(2-hydroxyethyl)uracil and its potential, though unconfirmed, involvement in metabolic pathways.

Figure 1: A diagram illustrating the chemical synthesis of 5-(2-hydroxyethyl)uracil and its hypothetical interactions with metabolic pathways and potential therapeutic applications.

Conclusion and Future Directions

5-(2-hydroxyethyl)uracil represents an early example of the synthetic exploration of 5-substituted uracil derivatives. Its discovery and initial chemical characterization by Fissekis and Sweet in 1973 provided a foundation for further work in this area. However, the compound itself has remained largely in the shadow of its more biologically active relatives.

For researchers in drug development and medicinal chemistry, 5-(2-hydroxyethyl)uracil and its derivatives may still hold untapped potential. Future research could focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its antiviral, anticancer, and other biological activities using modern high-throughput screening methods.

-

Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate its molecular targets and mechanism of action.

-

Enzymatic Interactions: Investigating its potential as a substrate or inhibitor of enzymes involved in pyrimidine metabolism.

-

Comparative Studies: Direct comparison of its biological profile with that of 5-hydroxymethyluracil and other related compounds to understand the impact of the ethyl versus methyl spacer.

This technical guide serves as a starting point for such investigations, providing the known historical context and synthetic foundations for 5-(2-hydroxyethyl)uracil. The significant gaps in our understanding of its biological role highlight an opportunity for new discoveries in the field of modified nucleobases.

References

Unraveling the Biological Significance of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, is a pyrimidine derivative whose biological activity remains largely uncharted. While numerous studies have focused on the therapeutic potential of its analogs, particularly in antiviral and anticancer applications, the intrinsic biological role of the parent compound is poorly understood. This technical guide consolidates the limited available information, explores its potential significance in the context of DNA damage and repair by drawing parallels with the closely related 5-(hydroxymethyl)uracil, and provides detailed experimental methodologies to stimulate further investigation into its biological functions.

Introduction

Uracil and its derivatives are fundamental to numerous biological processes, serving as components of nucleic acids and as key intermediates in cellular metabolism. Modifications to the uracil structure have yielded a plethora of compounds with significant pharmacological activities. While extensive research has been dedicated to derivatives such as 5-fluorouracil and various nucleoside analogs, the biological profile of this compound remains enigmatic. One study has reported that 5-(hydroxyethyl)-2'-deoxyuridine, a nucleoside derivative of the title compound, is inactive as an antiviral agent.[1] This guide aims to provide a comprehensive overview of the current state of knowledge and to propose future research directions to elucidate the biological role of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | PubChem |

| Molecular Weight | 156.14 g/mol | PubChem |

| IUPAC Name | 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | PubChem |

| Synonyms | 5-(2-hydroxyethyl)uracil | PubChem |

| CAS Number | 23956-12-9 | PubChem |

Potential Biological Roles

Given the limited direct evidence for the biological activity of this compound, we can hypothesize its potential roles based on the known functions of structurally similar molecules, particularly 5-(hydroxymethyl)uracil.

A Potential DNA Lesion

5-(Hydroxymethyl)uracil is a known product of oxidative damage to the methyl group of thymine in DNA.[2][3][4] It is also recognized and excised by DNA repair enzymes, specifically DNA glycosylases.[5][6] Given the structural similarity, it is plausible that 5-(2-hydroxyethyl)uracil could also be formed as a DNA lesion, potentially through alkylation damage.

The following diagram illustrates a hypothetical pathway for the formation and repair of a 5-(2-hydroxyethyl)uracil lesion in DNA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. polyemarket.com [polyemarket.com]

An In-depth Technical Guide to the Mechanism of Action of 5-(2-hydroxyethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 5-(2-hydroxyethyl)uracil is limited in publicly available literature. The following guide is based on established principles for 5-substituted pyrimidine analogues and extrapolated from studies on closely related compounds. This document is intended to serve as a foundational resource to guide future research.

Introduction

5-(2-hydroxyethyl)uracil is a synthetic derivative of the pyrimidine nucleobase, uracil. The introduction of a 2-hydroxyethyl group at the C-5 position of the uracil ring creates a molecule with the potential for diverse biological activities. 5-substituted uracil derivatives are a well-established class of compounds with significant therapeutic applications, most notably as antiviral and anticancer agents. These compounds often function as antimetabolites, interfering with the synthesis and function of nucleic acids. This guide will explore the hypothesized mechanisms of action of 5-(2-hydroxyethyl)uracil, drawing parallels with extensively studied analogues, and provide a framework for its experimental investigation.

Hypothesized Mechanisms of Action

Based on the known activities of structurally similar compounds, 5-(2-hydroxyethyl)uracil is likely to exert its biological effects through one or more of the following mechanisms:

Antiviral Activity: A Prodrug Approach Targeting Viral Enzymes

A primary hypothesized mechanism of action for 5-(2-hydroxyethyl)uracil, particularly as an antiviral agent against herpesviruses, is its role as a prodrug that is selectively activated in virus-infected cells. This mechanism is contingent on the compound being a substrate for viral-encoded enzymes, such as thymidine kinase (TK).

Key Steps:

-

Selective Phosphorylation: Herpes simplex virus thymidine kinase (HSV-1 TK) has a broader substrate specificity than its human cellular counterparts. It is capable of phosphorylating a variety of 5-substituted deoxyuridine analogues. Research has shown that 5-(2-hydroxyethyl)uracil derivatives with penciclovir-like side chains are effective substrates for HSV-1 TK[1][2][3]. It is therefore highly probable that 5-(2-hydroxyethyl)uracil, particularly in its nucleoside form, is monophosphorylated by HSV-1 TK within infected cells.

-

Further Phosphorylation: The resulting monophosphate is then likely converted to the diphosphate and subsequently the triphosphate form by cellular kinases.

-

Inhibition of Viral DNA Polymerase: The triphosphate analogue of 5-(2-hydroxyethyl)uracil can then act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

-

Incorporation into Viral DNA: Alternatively, or in addition, the triphosphate analogue may be incorporated into the growing viral DNA chain. The presence of the modified base could lead to chain termination or a dysfunctional viral genome, thus halting viral replication.

dot

Caption: Proposed antiviral mechanism of 5-(2-hydroxyethyl)uracil.

Anticancer Activity: Interference with Nucleotide Metabolism

Many 5-substituted uracil analogues, most notably 5-fluorouracil (5-FU), exhibit anticancer activity by targeting enzymes essential for nucleotide biosynthesis. A probable mechanism for 5-(2-hydroxyethyl)uracil is the inhibition of thymidylate synthase (TS).

Key Steps:

-

Cellular Uptake and Conversion: 5-(2-hydroxyethyl)uracil would be taken up by cancer cells and intracellularly converted to its deoxyribonucleoside monophosphate form, 5-(2-hydroxyethyl)-2'-deoxyuridine monophosphate (5-HE-dUMP).

-

Inhibition of Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidine nucleotides. 5-HE-dUMP may act as an inhibitor of TS[4][5]. The binding of 5-substituted dUMP analogues to TS can be influenced by the steric and electronic properties of the substituent at the C-5 position[4].

-

Disruption of dNTP Pools: Inhibition of TS leads to a depletion of the cellular pool of dTTP and an accumulation of dUTP.

-

Uracil Misincorporation into DNA: The increased dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases.

-

Induction of Futile DNA Repair Cycles and Apoptosis: The presence of uracil in DNA triggers the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG)[6][7]. The continuous removal of uracil and attempts at repair in the presence of a depleted dTTP pool can lead to persistent DNA strand breaks and the initiation of apoptosis.

dot

Caption: Proposed anticancer mechanism of 5-(2-hydroxyethyl)uracil.

Quantitative Data on Related Compounds

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| 1-(4-hydroxybutyl)-5-(2,2-dibromovinyl)uracil | HSV-1 | IC50 | 57-350 µM | [8] |

| 1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)uracil | HSV-1 | IC50 | 57-350 µM | [8] |

| Acyclovir | HSV-1 | IC50 | 0.25-0.73 µM | [8] |

| Acyclovir | HSV-2 | IC50 | 2.1 µM | [8] |

| 5-Ethynyl-2'-deoxyuridylate | Thymidylate Synthase | Ki | 2.7 µM | [9] |

| Uracil derivative 13j | Human Thymidylate Synthase | IC50 | 0.13 µM | [10] |

| Uracil derivative 13j | A549 (Lung Cancer) | IC50 | 1.18 µM | [10] |

| Pemetrexed | Human Thymidylate Synthase | IC50 | 2.04 µM | [10] |

| Pemetrexed | A549 (Lung Cancer) | IC50 | 3.29 µM | [10] |

Experimental Protocols

To elucidate the precise mechanism of action of 5-(2-hydroxyethyl)uracil, a series of in vitro and cell-based assays are required. The following are representative protocols for key experiments.

Thymidine Kinase Activity Assay

This assay determines if 5-(2-hydroxyethyl)uracil (or its nucleoside form) is a substrate for viral or cellular thymidine kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the substrate by thymidine kinase. The phosphorylated product is then separated from the unreacted [γ-³²P]ATP and quantified.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM ATP, 10 mM DTT), [γ-³²P]ATP, purified HSV-1 TK or cellular TK, and varying concentrations of 5-(2-hydroxyethyl)uracil nucleoside.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding EDTA or by spotting the mixture onto an anion-exchange filter paper (e.g., DEAE-cellulose).

-

Separation: Wash the filter paper multiple times with a suitable buffer (e.g., ammonium formate) to remove unreacted [γ-³²P]ATP.

-

Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated product formed.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Thymidylate Synthase Inhibition Assay

This assay evaluates the inhibitory potential of 5-(2-hydroxyethyl)uracil derivatives against thymidylate synthase.

Principle: The activity of TS is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate) during the conversion of dUMP to dTMP.

Methodology:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 10 mM sodium ascorbate, 100 mM 2-mercaptoethanol), dUMP, CH₂H₄folate, and purified human thymidylate synthase.

-

Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor (5-HE-dUMP) for a set period at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: Start the reaction by adding the substrate (dUMP or CH₂H₄folate).

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk or Dixon plots.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of 5-(2-hydroxyethyl)uracil on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-(2-hydroxyethyl)uracil for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.

dot

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of 5-(2-hydroxyethyl)uracil to known antiviral and anticancer agents provides a strong basis for hypothesizing its mechanisms of action. The most probable pathways involve its function as a prodrug activated by viral thymidine kinase, leading to antiviral activity, and its role as an antimetabolite that inhibits thymidylate synthase, resulting in anticancer effects.

Future research should focus on validating these hypotheses through rigorous experimental testing. Key areas of investigation include:

-

Enzymatic assays to confirm the interaction of 5-(2-hydroxyethyl)uracil and its derivatives with viral and human thymidine kinases and thymidylate synthase.

-

Cell-based assays to determine its cytotoxicity against a panel of cancer cell lines and its antiviral efficacy against various viruses, particularly herpesviruses.

-

Metabolic studies to identify the intracellular metabolites of 5-(2-hydroxyethyl)uracil.

-

DNA incorporation studies to ascertain whether the compound or its metabolites are incorporated into cellular or viral DNA.

A comprehensive understanding of the mechanism of action of 5-(2-hydroxyethyl)uracil will be crucial for its potential development as a therapeutic agent. The experimental approaches outlined in this guide provide a roadmap for these future investigations.

References

- 1. C-5 hydroxyethyl and hydroxypropyl acyclonucleosides as substrates for thymidine kinase of herpes simplex virus type 1 (HSV-1 TK): syntheses and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-5 Hydroxyethyl and Hydroxypropyl Acyclonucleosides as Substrates for Thymidine Kinase of Herpes Simplex Virus Type 1 (HSV-1 TK): Syntheses and Biological Evaluation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of 5-substitution in the pyrimidine ring of dUMP on the interaction with thymidylate synthase: molecular modeling and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linking uracil base excision repair and 5-fluorouracil toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-herpes simplex virus and cytostatic activity of some new 5-substituted 1-(4-hydroxybutyl)-and 1-(2-hydroxyethoxymethyl) uracil nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of 5-ethynyl-2'-deoxyuridylate with thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, is a modified pyrimidine nucleobase. Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Modifications to the uracil structure, such as the addition of a hydroxyethyl group at the C5 position, can significantly alter the molecule's chemical and physical properties, influencing its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, aimed at supporting research and development in medicinal chemistry and drug discovery. Uracil derivatives have garnered significant attention for their wide range of biological activities, including antiviral and anti-tumor properties.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties of this specific compound are limited in publicly available literature, data for the closely related compound, 5-(hydroxymethyl)uracil, is included for comparative purposes.

| Property | This compound (Computed/Predicted) | 5-(hydroxymethyl)uracil (Experimental/Predicted) | Reference(s) |

| Molecular Formula | C₆H₈N₂O₃ | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | 142.11 g/mol | [1] |

| IUPAC Name | 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | 5-(hydroxymethyl)-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 23956-12-9 | 4433-40-3 | [1] |

| Melting Point | Not available | >300 °C | [2] |

| Boiling Point | Not available | 530.4°C at 760 mmHg (Predicted) | [2] |

| pKa | Not available | 8.46 ± 0.10 (Predicted) | [2] |

| LogP (XLogP3) | -1.4 | -1.9 | [1][3] |

| Solubility | Not available | Water: 50 g/L (20 °C), 44 mg/mL; Slightly soluble in heated DMSO and Methanol | [2][3] |

| Appearance | Not available | White to off-white solid/powder | [4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in DMSO-d₆): The 13C NMR spectrum of 5-(2-hydroxyethyl)uracil has been reported in the solvent DMSO-d₆. The chemical shifts provide information about the carbon skeleton of the molecule.[5]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule, including:

-

N-H stretching: around 3200-3400 cm⁻¹

-

O-H stretching: a broad band around 3300-3500 cm⁻¹

-

C=O stretching (amide I band): typically in the region of 1650-1700 cm⁻¹

-

C-H stretching: just below 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 156. Fragmentation would likely involve the loss of the hydroxyethyl side chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted uracils involves the condensation of a substituted β-dicarbonyl compound with urea or a urea derivative. A specific protocol for 5-(2-hydroxyethyl)uracil can be adapted from literature procedures for related compounds.[6]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative Example):

-

Preparation of the Sodium Salt of α-formyl-γ-butyrolactone: To a suspension of sodium methoxide in a suitable solvent (e.g., anhydrous ether), γ-butyrolactone and ethyl formate are added dropwise at a low temperature. The mixture is stirred for several hours, and the resulting precipitate (the sodium salt of α-formyl-γ-butyrolactone) is collected by filtration, washed, and dried.

-

Cyclocondensation with Urea: The dried sodium salt is then added to a solution of urea and sodium ethoxide in absolute ethanol. The mixture is refluxed for an extended period.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of uracil are known to exhibit a broad spectrum of biological activities, including antiviral and anticancer properties.[5] The modifications at the C5 position of the pyrimidine ring can influence the interaction of these compounds with various enzymes and receptors.

5-(hydroxymethyl)uracil, a related compound, is recognized as a product of oxidative DNA damage and is also being investigated as a potential epigenetic marker that can enhance or inhibit transcription.[7][8] It is plausible that this compound could also be involved in pathways related to DNA repair or epigenetic regulation.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical pathway illustrating the potential mechanism of action.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While there are still gaps in the experimental data for this specific compound, the provided information, along with data from related structures, offers a valuable resource for researchers. The synthesis routes and spectroscopic data references included herein should facilitate further investigation into the biological activities and therapeutic potential of this and other modified pyrimidine nucleobases. The exploration of its role in signaling pathways related to DNA modification and repair remains a promising area for future research.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. A method for the rapid preparation of 5-vinyluracil in high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the current scientific understanding of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with potential yet largely unexplored therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic promise of novel chemical entities.

Introduction

This compound, also known as 5-(2-hydroxyethyl)uracil, is a chemical compound belonging to the pyrimidine family.[1] The pyrimidine-2,4(1H,3H)-dione or uracil scaffold is a core structure in numerous biologically active molecules, including antiviral and anticancer agents.[2] While extensive research has been conducted on various derivatives of this scaffold, this compound itself remains a sparsely studied molecule. This guide will synthesize the available information on this compound and explore the potential therapeutic avenues suggested by the biological activities of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential for drug development, including its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| IUPAC Name | 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | PubChem[1] |

| Synonyms | 5-(2-hydroxyethyl)uracil | PubChem[1] |

| CAS Number | 23956-12-9 | PubChem[1] |

| Molecular Formula | C6H8N2O3 | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| XLogP3 | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Potential Therapeutic Targets: An Inferential Analysis

Direct experimental evidence identifying the specific therapeutic targets of this compound is not currently available in the public domain. However, by examining the biological activities of structurally related 5-substituted uracil derivatives, we can infer potential areas for investigation.

Derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold have demonstrated a wide range of biological activities, suggesting that this core structure is a "privileged scaffold" in medicinal chemistry.[2] Reported activities for related compounds include:

-

Antiviral Activity: Acyclic nucleoside analogues of 5-substituted uracils have shown potent antiviral activities, particularly against viruses like Hepatitis B virus (HBV) and Human Cytomegalovirus (HCMV).[3][4]

-

Antimicrobial Activity: Novel pyrimidine-2,4(1H,3H)-diones have been synthesized and screened for their antimicrobial profiles, with some compounds showing activity against both gram-positive and gram-negative bacteria, as well as fungi.[5][6]

-

Anti-inflammatory Activity: Certain 5-nitropyrimidine-2,4-dione analogues have been identified as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity, suggesting potential as anti-inflammatory agents.[7]

-

Anticancer Activity: Pyrimidine derivatives have been investigated as dual inhibitors of JMJD3 and HDAC for cancer therapy.[8] Additionally, some pyrimidine derivatives have been explored as bone anabolic agents, promoting osteogenesis.[9]

Given these findings, it is plausible that this compound could exhibit activity in one or more of these therapeutic areas. The presence of the 2-hydroxyethyl group at the 5-position of the uracil ring is a key structural feature that warrants further investigation to determine its influence on target binding and biological activity.

Conceptual Experimental Workflow for Target Identification

The following diagram outlines a general workflow for the identification of potential therapeutic targets for a novel compound such as this compound. This represents a logical progression from initial screening to more detailed mechanistic studies.

Detailed Methodologies: A Prototypical Approach

As specific experimental data for this compound is unavailable, this section provides a generalized protocol for an initial cell-based phenotypic screen, a crucial first step in the drug discovery process.

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

-

Cell Culture: Propagate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare a serial dilution of the compound in the cell culture medium.

-

Assay Procedure:

-

Seed the host cells into a 96-well plate and incubate until a confluent monolayer is formed.

-

Remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compound to the wells. Include appropriate controls (uninfected cells, virus-infected cells without compound, and a known antiviral drug as a positive control).

-

Incubate the plate at 37°C until the cytopathic effect (CPE) is complete in the virus control wells (typically 2-3 days).

-

-

Data Analysis:

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

-

Simultaneously, determine the 50% cytotoxic concentration (CC50) in uninfected cells to assess the compound's toxicity.

-

The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

-

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active pyrimidine derivatives. While direct evidence of its therapeutic targets is currently lacking, the known activities of its structural analogs provide a strong rationale for further investigation. Future research should focus on a systematic screening of this compound against a panel of biological targets, including viral polymerases, bacterial enzymes, and key proteins in inflammatory and oncogenic signaling pathways. The conceptual workflow and prototypical experimental protocol provided in this guide offer a foundational framework for initiating such studies. The elucidation of its biological activity and mechanism of action will be critical in determining the therapeutic potential of this compound.

References

- 1. This compound | C6H8N2O3 | CID 352846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-Hydroxyethyl)uracil: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-hydroxyethyl)uracil as a pivotal precursor in the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. We delve into detailed synthetic methodologies, present quantitative biological data for antiviral and anticancer activities, and elucidate the underlying mechanisms of action through signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities.[1] Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.[2] The strategic modification of the nucleobase or the sugar moiety can lead to enhanced biological activity, improved selectivity, and reduced toxicity.[3]

The uracil scaffold, in particular, has been a fertile ground for the development of potent therapeutics.[4] Substitution at the C-5 position of the uracil ring has been shown to be a particularly effective strategy for generating analogs with diverse biological activities.[5] Among the various C-5 substituents, the 2-hydroxyethyl group presents a versatile handle for further chemical modification, allowing for the synthesis of a wide array of both cyclic and acyclic nucleoside analogs. This guide focuses on the utility of 5-(2-hydroxyethyl)uracil as a starting material for generating novel nucleoside analogs and explores their therapeutic potential.

Synthesis of Nucleoside Analogs from 5-(2-Hydroxyethyl)uracil

The synthesis of nucleoside analogs from 5-(2-hydroxyethyl)uracil typically involves two main strategies: direct glycosylation of the modified base or the synthesis of acyclic side chains.

Glycosylation of 5-(2-Hydroxyethyl)uracil

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides.[6][7] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.

Experimental Protocol: General Vorbrüggen Glycosylation of 5-(2-Hydroxyethyl)uracil

-

Silylation of 5-(2-Hydroxyethyl)uracil: 5-(2-Hydroxyethyl)uracil is suspended in a suitable solvent (e.g., hexamethyldisilazane (HMDS)) with a catalyst (e.g., ammonium sulfate) and refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield the silylated uracil derivative.

-

Coupling Reaction: The silylated 5-(2-hydroxyethyl)uracil is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). A protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4)) are added to the solution at room temperature.

-

Work-up and Deprotection: The reaction is quenched with a nucleophilic solvent (e.g., methanol) and the solvent is evaporated. The residue is purified by column chromatography. The protecting groups are then removed using standard procedures (e.g., methanolic ammonia for acyl groups) to yield the final nucleoside analog.

Synthesis of Acyclic Nucleoside Analogs

Acyclic nucleoside analogs, which lack a complete sugar ring, often exhibit potent antiviral activity with reduced toxicity.[8] The synthesis of these analogs from 5-(2-hydroxyethyl)uracil involves the attachment of an acyclic side chain to the N-1 position of the uracil ring.

Experimental Protocol: Synthesis of a 1-[(2-Hydroxyethoxy)methyl] Acyclic Analog

-

Alkylation of 5-(2-Hydroxyethyl)uracil: 5-(2-Hydroxyethyl)uracil is treated with a suitable alkylating agent, such as 2-(benzoyloxy)ethoxymethyl chloride, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide (DMF)).[9]

-

Purification and Deprotection: The reaction mixture is purified by column chromatography to isolate the N-1 alkylated product. The protecting group (e.g., benzoyl) is then removed by hydrolysis (e.g., with methanolic ammonia) to yield the final acyclic nucleoside analog.[9]

Logical Workflow for Nucleoside Analog Synthesis

Caption: Synthetic routes from 5-(2-hydroxyethyl)uracil.

Biological Activities of 5-(2-Hydroxyethyl)uracil Derived Nucleoside Analogs

Nucleoside analogs derived from 5-(2-hydroxyethyl)uracil have shown promise as both antiviral and anticancer agents. Their efficacy is often attributed to their ability to be recognized by viral or cellular enzymes and subsequently incorporated into nascent nucleic acid chains, leading to chain termination or dysfunction.

Antiviral Activity

Many 5-substituted uracil nucleosides exhibit potent activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[10][11]

Mechanism of Antiviral Action

The primary mechanism of antiviral action for many nucleoside analogs involves their phosphorylation by viral kinases to the active triphosphate form.[2] This triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1] Incorporation of the analog often leads to chain termination due to the absence of a 3'-hydroxyl group or conformational constraints.

Signaling Pathway for Antiviral Activity

Caption: Activation and action of antiviral nucleoside analogs.

Anticancer Activity

Certain 5-substituted uracil derivatives have demonstrated significant anticancer activity, often by targeting enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS).[12]

Mechanism of Anticancer Action

Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTMP pool, resulting in the misincorporation of uracil into DNA and ultimately leading to cell death in rapidly dividing cancer cells.

Experimental Protocol: Thymidylate Synthase Inhibition Assay (Tritium Release)

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the test compound.

-

Labeling: Cells are incubated with [5-³H]deoxyuridine, which is converted intracellularly to [5-³H]dUMP.

-

Tritium Release: In the presence of an active TS, the tritium at the C-5 position of the uracil ring is released as tritiated water ([³H]H₂O).

-

Quantification: The amount of radioactivity in the aqueous fraction is measured and is proportional to the TS activity. Inhibition is calculated by comparing the tritium release in treated cells to untreated controls.

Signaling Pathway for Anticancer Activity

Caption: Inhibition of thymidylate synthase by nucleoside analogs.

Quantitative Biological Data

The following tables summarize the biological activity of representative 5-substituted uracil nucleoside analogs.

Table 1: Antiviral Activity of 5-Substituted Uracil Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | DHBV | 0.31-1.55 | [8] | |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | HCMV | 3.1 | [8] | |

| (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione | VZV (Kawaguchi) | 0.027 µg/mL | [10] |

Table 2: Anticancer Activity of Uracil Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | MCF7 (Breast) | 99.66 | [12] |

| Compound 10 | MCF7 (Breast) | 51.98 | [12] |

| Compound 14 | MCF7 (Breast) | 12.38 | [12] |

| Compound 15 | MCF7 (Breast) | 33.30 | [12] |

| Compound 16 | MCF7 (Breast) | 14.37 | [12] |

| 5-Fluorouracil | MCF7 (Breast) | 11.79 | [12] |

| Compound 7 | HepG2 (Liver) | 38.35 | [12] |

| Compound 15 | HepG2 (Liver) | 32.42 | [12] |

| 5-Fluorouracil | HepG2 (Liver) | 10.32 | [12] |

| Compound 6 | A549 (Lung) | 13.28 | [12] |

| Compound 7 | A549 (Lung) | 5.46 | [12] |

| Compound 9 | A549 (Lung) | 16.27 | [12] |

| Compound 10 | A549 (Lung) | 9.54 | [12] |

| Compound 11 | A549 (Lung) | 8.51 | [12] |

| 5-Fluorouracil | A549 (Lung) | 19.66 | [12] |

Conclusion

5-(2-Hydroxyethyl)uracil is a highly valuable and versatile precursor for the synthesis of a wide range of nucleoside analogs. The methodologies outlined in this guide provide a solid foundation for the development of novel antiviral and anticancer agents. The quantitative data presented highlights the potential of these compounds, and the elucidated mechanisms of action offer a rational basis for future drug design and optimization. Further exploration of the chemical space around the 5-(2-hydroxyethyl)uracil scaffold is warranted to unlock the full therapeutic potential of this promising class of molecules.

References

- 1. Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine acyclic nucleosides, 1-[(2-Hydroxyethoxy)methyl]pyrimidines as candidate antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Arylaminouracil Derivatives as Potential Dual-Action Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

Investigating the Cytotoxic Effects of 5-(2-hydroxyethyl)uracil: A Technical Guide

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of direct research on the cytotoxic effects of 5-(2-hydroxyethyl)uracil. Studies detailing its specific mechanisms of action, quantitative cytotoxicity data (such as IC50 values), or associated signaling pathways have not been identified.

Therefore, this technical guide will provide an in-depth analysis of the cytotoxic effects of the structurally related and extensively studied compound, 5-fluorouracil (5-FU) . 5-FU is a cornerstone of various chemotherapy regimens and serves as a critical reference for understanding the potential biological activities of substituted uracil analogs. The methodologies and conceptual frameworks presented herein are directly applicable to the future investigation of 5-(2-hydroxyethyl)uracil, should it become a compound of interest for cytotoxic evaluation.

Introduction to 5-Fluorouracil (5-FU)

5-Fluorouracil is a synthetic pyrimidine analog that has been a mainstay in cancer treatment for decades.[1] Its efficacy lies in its ability to disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The cytotoxic activity of 5-FU is primarily attributed to its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

Quantitative Cytotoxicity Data of 5-Fluorouracil

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for 5-FU vary considerably depending on the cancer cell line and the duration of exposure. Below is a summary of reported IC50 values for 5-FU against various cancer cell lines.

| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |

| HT29 | Colon Cancer | 72 hours | 130.0 | [3] |

| HCT116 | Colon Cancer | 72 hours | 12.5 | [3] |

| HCT-116 | Colon Cancer | 3 days | 11.3 | |

| HT-29 | Colon Cancer | 5 days | 11.25 | |

| Esophageal Squamous Cell Carcinoma (25 cell lines) | Esophageal Cancer | Not Specified | 1.00 - 39.81 | [4] |

Experimental Protocols for Cytotoxicity Assessment

The following are standard experimental protocols used to evaluate the cytotoxic effects of compounds like 5-FU. These methods can be adapted for the study of 5-(2-hydroxyethyl)uracil.

Cell Viability and Proliferation Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a widely used method to assess cell viability.

-

Principle: The MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

b) WST-8 Assay

This assay is similar to the MTT assay but uses a more water-soluble tetrazolium salt.

-

Principle: WST-8 is reduced by cellular dehydrogenases to produce a water-soluble formazan dye.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

Add the WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

Calculate cell viability and IC50 values.[5]

-

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Culture and treat cells with the test compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Signaling Pathways in 5-FU-Induced Cytotoxicity

The cytotoxic effects of 5-FU are mediated through the disruption of critical cellular processes, primarily DNA and RNA synthesis, which in turn activate apoptotic signaling pathways.

Inhibition of Thymidylate Synthase (TS)

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[1]

-

Mechanism: FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[5] This inhibition depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The lack of dTMP leads to an imbalance in deoxynucleotide pools and the misincorporation of uracil into DNA.

Incorporation into DNA and RNA

-

DNA Incorporation: The 5-FU metabolite FdUTP can be incorporated into DNA, leading to DNA fragmentation and the activation of DNA damage response pathways.

-

RNA Incorporation: The metabolite FUTP is incorporated into RNA, which can disrupt RNA processing and function, ultimately leading to cytotoxicity.[1]

Induction of Apoptosis

The cellular stress induced by 5-FU triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage and cellular stress lead to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.

-

Extrinsic Pathway: 5-FU can also sensitize cells to death receptor-mediated apoptosis, although the intrinsic pathway is generally considered the primary route of 5-FU-induced cell death.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of a test compound.

Signaling Pathway of 5-Fluorouracil

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]

- 3. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document outlines the synthesis, experimental protocols for biological evaluation, and known mechanisms of action, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Introduction

Pyrimidine-2,4(1H,3H)-dione, or uracil, is a fundamental component of nucleic acids. Chemical modifications to the uracil scaffold have led to the development of numerous therapeutic agents.[1] The introduction of a 2-hydroxyethyl group at the 5-position of the uracil ring has been explored as a strategy to generate novel compounds with potential biological activities. These derivatives are structurally related to nucleoside analogs and may act as antimetabolites, interfering with essential cellular processes in pathogenic organisms and cancer cells.[2] This guide serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the modification of the uracil ring. One reported method for a related compound, 5-vinyluracil, starts from 5-(1-hydroxyethyl)uracil, proceeding through a methanesulphonyl ester intermediate.[3] Another general method for creating 5-substituted uracils involves the base-catalyzed condensation of 3-alkoxy- and 3-alkoxy-2-dialkoxymethyl esters with ureas.[3]

A plausible synthetic pathway for 5,6-Dihydro-5-(hydroxymethyl)uracil, a related saturated derivative, involves a two-step process starting with the synthesis of 5-hydroxymethyluracil from uracil and formaldehyde, followed by the reduction of the 5,6-double bond.[4]

General Experimental Protocol: Synthesis of 5-Substituted Uracil Derivatives

This protocol is a generalized representation based on common synthetic strategies for uracil derivatives.

Materials:

-

Uracil or a suitable precursor

-

Appropriate aldehyde or other electrophile

-

Base catalyst (e.g., potassium hydroxide)

-

Solvents (e.g., water, ethanol, DMF)

-

Reagents for functional group manipulation (e.g., reducing agents, acylating agents)

Procedure:

-

Condensation/Alkylation: In a reaction vessel, dissolve the uracil precursor in a suitable solvent.

-

Add the base catalyst and the appropriate electrophile (e.g., a protected 2-hydroxyethylating agent).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with an appropriate acid.

-

Extract the product using a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired this compound derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Screening

Derivatives of this compound have been investigated for their potential as both antiviral and anticancer agents. The preliminary screening of these compounds typically involves in vitro assays to determine their efficacy and cytotoxicity.

Antiviral Activity

Various 5-substituted uracil derivatives have demonstrated activity against a range of viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), and hepatitis B virus (HBV).[5][6] The mechanism of antiviral action often involves the inhibition of viral DNA polymerase or other enzymes essential for viral replication.

Table 1: Antiviral Activity of Selected 5-Substituted Uracil Derivatives

| Compound | Virus | Assay | EC50 (µM) | Reference |

| (±)-4e (a 5'-norcarbocyclic derivative) | Varicella-Zoster Virus (TK-) | Plaque Reduction | 48.89 | [5] |

| (±)-4e (a 5'-norcarbocyclic derivative) | Cytomegalovirus (AD169) | Plaque Reduction | 76.47 | [5] |

| (±)-4e (a 5'-norcarbocyclic derivative) | Cytomegalovirus (Davis) | Plaque Reduction | 40.90 | [5] |

| 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (TK- deficient) | Not Specified | 2.3-15.3 | [6] |

| 5-(1-azido-2-bromoethyl)-2'-deoxyuridine | Duck Hepatitis B Virus (DHBV) | Not Specified | 2.6-6.6 | [6] |

| l-HDVD | Epstein–Barr virus (EBV) | Not Specified | 0.01 | [7] |

Anticancer Activity

The anticancer potential of uracil derivatives is often attributed to their ability to interfere with nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Screening for anticancer activity is typically performed against a panel of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Uracil Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 7 (a Schiff base derivative) | A549 (Lung Cancer) | MTT | 5.46 | |

| Compound 10 (a Schiff base derivative) | A549 (Lung Cancer) | MTT | 9.54 | |

| Compound 11 (a Schiff base derivative) | A549 (Lung Cancer) | MTT | 8.51 | |

| Compound 14 (a pyridopyrimidine derivative) | MCF7 (Breast Cancer) | MTT | 12.38 | |

| Compound 16 (a pyridopyrimidine derivative) | MCF7 (Breast Cancer) | MTT | 14.37 | |

| Compound 15 (a pyridopyrimidine derivative) | HepG2 (Liver Cancer) | MTT | 32.42 | |

| Compound 7 (a Schiff base derivative) | HepG2 (Liver Cancer) | MTT | 38.35 |

Experimental Protocols for Biological Screening

Antiviral Screening: Plaque Reduction Assay

This protocol is a standard method for evaluating the ability of a compound to inhibit the replication of plaque-forming viruses.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock of known titer

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium and supplements

-

Overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment and Infection: Remove the culture medium and infect the cells with a predetermined number of plaque-forming units (PFU) of the virus. Simultaneously, treat the cells with various concentrations of the test compound. Include appropriate controls (virus-only and cell-only).

-

Incubation: After a 1-2 hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.

Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Test compound dissolved in DMSO

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through their interference with key cellular pathways.

Inhibition of Viral Replication

As analogs of natural nucleosides, these compounds, after intracellular phosphorylation to their triphosphate forms, can act as competitive inhibitors or alternative substrates for viral DNA polymerases. Incorporation of the modified nucleotide into the growing viral DNA chain can lead to chain termination, thus halting viral replication.

Caption: A generalized workflow for the synthesis and preliminary screening of novel chemical compounds.

Induction of Apoptosis in Cancer Cells

Nucleoside analogs can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. Incorporation of these analogs into DNA can lead to DNA damage, which activates cellular stress responses. If the damage is irreparable, the cell initiates apoptosis. This process often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.

Caption: A simplified diagram of a potential intrinsic apoptosis pathway initiated by DNA damage.

Conclusion

The preliminary screening of this compound derivatives has revealed their potential as a promising class of compounds for the development of new antiviral and anticancer therapies. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of these compounds. The provided protocols and data serve as a valuable resource for researchers in this field to design and execute further investigations.

References

- 1. A method for the rapid preparation of 5-vinyluracil in high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]